1-Chloro-3,5-dimethoxy-2-methylbenzene
Description
Properties
CAS No. |
82477-58-5 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chloro-3,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,1-3H3 |
InChI Key |
KAIBCQQJYSKIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared based on substituent positions, reactivity, and applications:
Physicochemical Properties
Melting Points :
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone) compared to non-polar derivatives like 3,5-Dimethylbenzyl chloride . Methyl groups increase hydrophobicity, reducing water solubility.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-Chloro-3,5-dimethoxy-2-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or Friedel-Crafts alkylation. For example, chlorination of 3,5-dimethoxy-2-methylbenzene using Cl2 or SO2Cl2 under controlled conditions (e.g., FeCl3 catalysis) ensures regioselectivity at the para position relative to the methyl group. Optimization involves monitoring reaction progress via GC-MS (≥95% purity threshold) and adjusting temperature (40–60°C) to minimize byproducts like di- or tri-chlorinated derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign methoxy (-OCH3) protons at δ 3.7–3.9 ppm and aromatic protons split by substituent effects. Methyl groups appear as singlets near δ 2.3 ppm.
- GC-MS : Confirm molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 202) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve steric clashes between methoxy and methyl groups (e.g., torsion angles >30° between substituents) .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?
- Methodological Answer : The methyl group at position 2 creates steric hindrance, directing electrophiles (e.g., nitration) to position 4 (para to chlorine). Electronic effects from methoxy groups (+M effect) activate the ring but compete with steric constraints. Computational modeling (DFT) can predict substituent orientation, validated by comparing <sup>13</sup>C NMR chemical shifts (e.g., C-4 deshielding by 5–10 ppm upon nitration) .
Q. What role does this compound play in medicinal chemistry research, particularly in enzyme inhibition studies?
- Methodological Answer : The chloro and methoxy groups enable hydrogen bonding and hydrophobic interactions with enzyme active sites. For example, in cytochrome P450 inhibition assays, IC50 values can be measured via fluorescence quenching (λex 280 nm, λem 340 nm) with recombinant enzymes. Competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding modes .
Q. How can contradictions between computed and experimental spectral data be resolved?
- Methodological Answer : Discrepancies in <sup>1</sup>H NMR shifts (e.g., methoxy protons deviating by >0.2 ppm) may arise from solvent effects or conformational flexibility. Use temperature-dependent NMR (VT-NMR) to probe dynamic behavior. Compare computed spectra (GIAO method at B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent dielectric constants (ε) .
Q. What are the stability profiles of this compound under varying thermal and oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under N2 shows decomposition onset at ~180°C. Oxidative stability can be assessed via accelerated aging (40°C, 75% RH, 30 days) with HPLC monitoring. Hydrolysis resistance in acidic/basic media (pH 1–13) correlates with methoxy group lability; quantify degradation products (e.g., 3,5-dimethoxy-2-methylphenol) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
